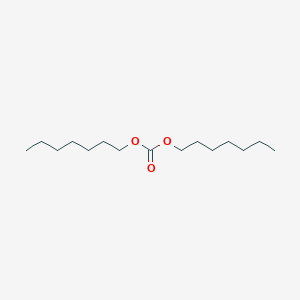
Diheptyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diheptyl carbonate is an organic compound belonging to the class of dialkyl carbonates. It is characterized by its chemical structure, which consists of two heptyl groups attached to a carbonate group. This compound is known for its applications as a plasticizer and solvent, offering an environmentally friendly alternative to traditional phthalate-based plasticizers.
准备方法
Synthetic Routes and Reaction Conditions: Diheptyl carbonate can be synthesized through the transesterification of dimethyl carbonate with heptanol. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under reflux conditions. The reaction proceeds as follows:
(CH3O)2CO+2C7H15OH→C7H15OCOOC7H15+2CH3OH
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions: Diheptyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different dialkyl carbonates.
Oxidation: Under oxidative conditions, this compound can be converted to heptanoic acid and carbon dioxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Heptanol and carbon dioxide.
Transesterification: Different dialkyl carbonates.
Oxidation: Heptanoic acid and carbon dioxide.
科学研究应用
Diheptyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a green solvent and plasticizer in polymer chemistry.
Biology: Investigated for its biocompatibility and potential use in biomedical devices.
Medicine: Explored as a non-toxic alternative to phthalate plasticizers in medical equipment.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
作用机制
The mechanism of action of diheptyl carbonate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and enhancing the material’s mechanical properties.
相似化合物的比较
- Diethyl carbonate
- Dimethyl carbonate
- Dibutyl carbonate
Comparison: Diheptyl carbonate is unique due to its longer alkyl chains, which provide better plasticizing efficiency and lower volatility compared to shorter-chain carbonates like diethyl carbonate and dimethyl carbonate. This makes it particularly suitable for applications requiring high-performance plasticizers with minimal environmental impact.
属性
CAS 编号 |
7452-64-4 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC 名称 |
diheptyl carbonate |
InChI |
InChI=1S/C15H30O3/c1-3-5-7-9-11-13-17-15(16)18-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI 键 |
ZYKOICDLSSOLAN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC(=O)OCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


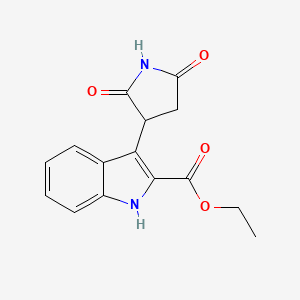
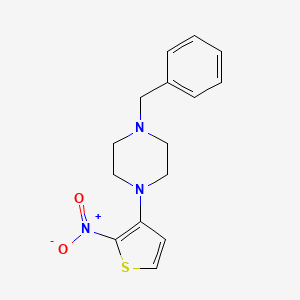
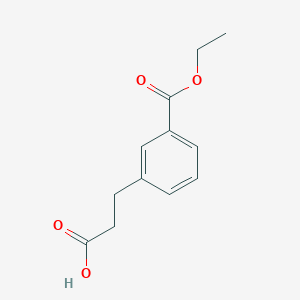
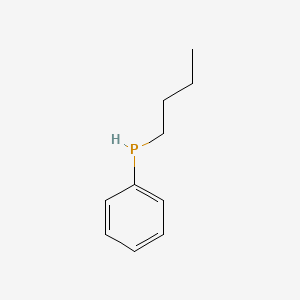
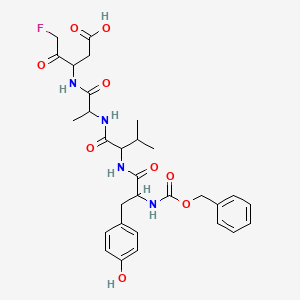
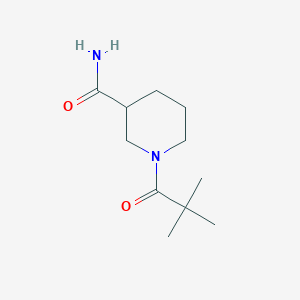
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
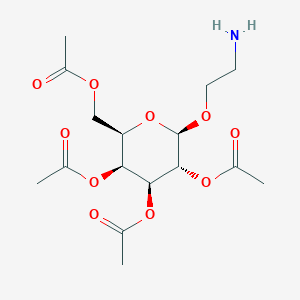
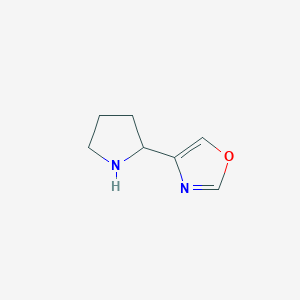
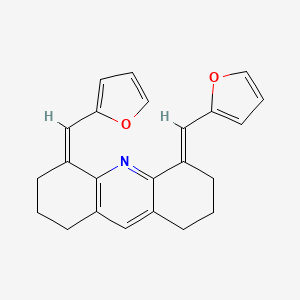
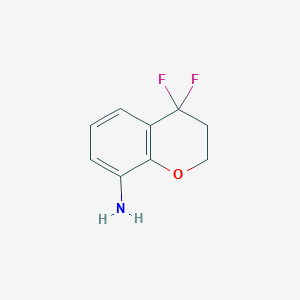
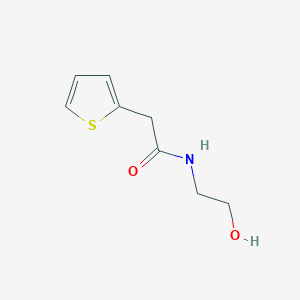

![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
